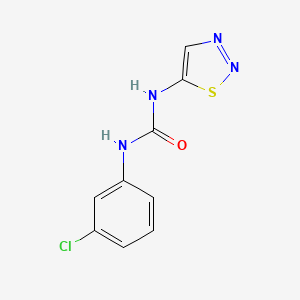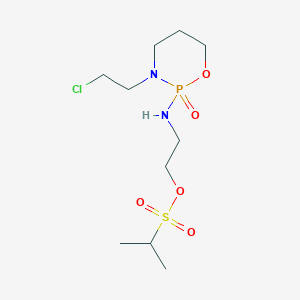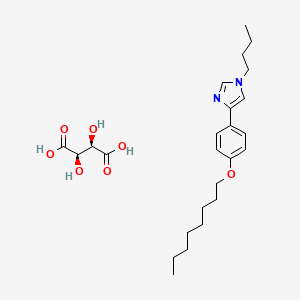
1-Butyl-4-(p-octyloxyphenyl)imidazole tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4-(p-octyloxyphenyl)imidazole tartrate is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a butyl group at the first position and a p-octyloxyphenyl group at the fourth position of the imidazole ring, with a tartrate counterion.
Métodos De Preparación
The synthesis of 1-Butyl-4-(p-octyloxyphenyl)imidazole tartrate involves several steps:
Análisis De Reacciones Químicas
1-Butyl-4-(p-octyloxyphenyl)imidazole tartrate undergoes various chemical reactions:
Types of Reactions: This compound can participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
1-Butyl-4-(p-octyloxyphenyl)imidazole tartrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Butyl-4-(p-octyloxyphenyl)imidazole tartrate involves its interaction with molecular targets and pathways:
Comparación Con Compuestos Similares
1-Butyl-4-(p-octyloxyphenyl)imidazole tartrate can be compared with other similar compounds:
Propiedades
Número CAS |
40405-71-8 |
|---|---|
Fórmula molecular |
C25H38N2O7 |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
1-butyl-4-(4-octoxyphenyl)imidazole;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C21H32N2O.C4H6O6/c1-3-5-7-8-9-10-16-24-20-13-11-19(12-14-20)21-17-23(18-22-21)15-6-4-2;5-1(3(7)8)2(6)4(9)10/h11-14,17-18H,3-10,15-16H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clave InChI |
ZKOQPSMUXHRRHE-LREBCSMRSA-N |
SMILES isomérico |
CCCCCCCCOC1=CC=C(C=C1)C2=CN(C=N2)CCCC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C2=CN(C=N2)CCCC.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


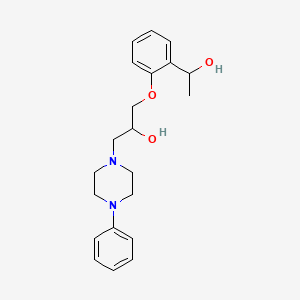
![2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-](/img/structure/B14670643.png)
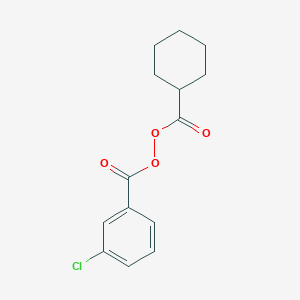
![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)

![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)
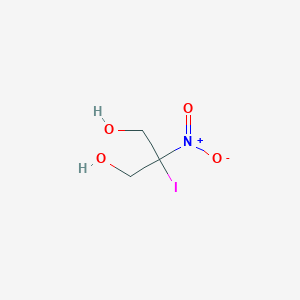

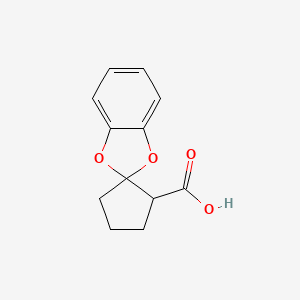
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)
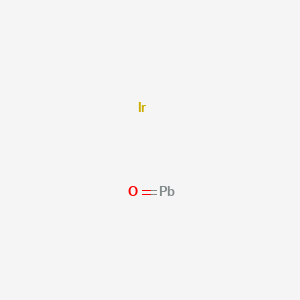
![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
